Cas no 612-45-3 (4-Methyl-2-nitro-N-acetylbenzeneamine)

4-Methyl-2-nitro-N-acetylbenzeneamine is a nitro-substituted aromatic compound featuring an acetylated amine functional group. This structurally distinct molecule is valued in organic synthesis for its reactivity as an intermediate in the preparation of more complex chemical entities, particularly in pharmaceutical and agrochemical applications. Its nitro and acetyl groups provide versatile sites for further functionalization, enabling selective modifications. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistent performance in reactions such as reductions or substitutions. Researchers utilize this compound for its predictable reactivity profile and utility in constructing nitrogen-containing heterocycles or fine-tuning molecular properties in target molecules.
4-Methyl-2-nitro-N-acetylbenzeneamine structure
612-45-3 structure
Product Name:4-Methyl-2-nitro-N-acetylbenzeneamine
CAS No:612-45-3
MF:C9H10N2O3
MW:194.187302112579
MDL:MFCD00024538
CID:954185
PubChem ID:69162
Update Time:2025-10-23

4-Methyl-2-nitro-N-acetylbenzeneamine Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2-nitro-N-acetylbenzeneamine
    • 4-Methyl-2-nitro-N-a
    • N-(4-Methyl-2-nitrophenyl)acetamide
    • p-Acetotoluidide, 2'-nitro-
    • (2-bromo-4-methylphenyl)[(2-nitrophenyl)sulfonyl]amine
    • 2-nitro-4-metylacetanilide
    • 3-nitro-4-acetamidotoluene
    • 4'-met
    • 4-methyl-2-nitroacetamidotoluene
    • 4-methyl-2-nitroacetanilide
    • AC1LPTIL
    • acetic acid-(4-methyl-2-nitro-anilide)
    • CTK3B4084
    • N-(2-bromo-4-methylphenyl)-2-nitro-benzenesulfonamide
    • N-(4-methyl-2-bromophenyl)-2-nitrobenzenesulfonamide
    • STK433782
    • VS-00639
    • 4'-Methyl-2'-nitroacetanilide
    • Acetamide, N-(4-methyl-2-nitrophenyl)-
    • SLF9L6NE3W
    • STK364314
    • N-(4-Methyl-2-nitro-phenyl)acetamide
    • NS00034619
    • MFCD00024538
    • SCHEMBL1532370
    • Oprea1_421169
    • BBL000537
    • NSC-9826
    • DTXSID8060610
    • Maybridge1_000297
    • AE-641/00396035
    • 4-(N-Acetyl)amino-3-nitrotoluene
    • NSC9826
    • 2'-Nitro-p-acetotoluidide
    • 612-45-3
    • 2-Nitro-4-methylacetanilide
    • AKOS002935677
    • A868779
    • NSC 9826
    • SR-01000630946-1
    • N-(4-Methyl-2-nitrophenyl)acetamide #
    • 4-methyl-2-nitro-acetanilide
    • CCG-40833
    • methyl N-(4-methyl-2-nitro-phenyl)carbamate
    • EINECS 210-312-0
    • HMS542F11
    • DB-047526
    • A819768
    • ALBB-017769
    • MDL: MFCD00024538
    • Inchi: 1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)9(5-6)11(13)14/h3-5H,1-2H3,(H,10,12)
    • InChI Key: LQZGUJSFLJIJKA-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC(C)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 194.0692
  • Monoisotopic Mass: 194.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 74.9A^2

Experimental Properties

  • Density: 1.2934 (rough estimate)
  • Boiling Point: 330.62°C (rough estimate)
  • Flash Point: 191.226°C
  • Refractive Index: 1.5600 (estimate)
  • PSA: 72.24

4-Methyl-2-nitro-N-acetylbenzeneamine Pricemore >>

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Additional information on 4-Methyl-2-nitro-N-acetylbenzeneamine

Chemical Profile of 4-Methyl-2-nitro-N-acetylbenzeneamine (CAS No: 612-45-3)

4-Methyl-2-nitro-N-acetylbenzeneamine, identified by its Chemical Abstracts Service (CAS) number 612-45-3, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group and an acetylamine substituent on a benzene ring, with an additional methyl group at the fourth position. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further medicinal chemistry exploration.

The molecular structure of 4-Methyl-2-nitro-N-acetylbenzeneamine consists of a benzene core substituted with a methyl group at the 4-position, a nitro group at the 2-position, and an N-acetylaminyl group at the 1-position. This configuration results in a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity and interaction with biological targets. The nitro group, in particular, is known for its ability to participate in redox reactions and its potential role as a pharmacophore in drug design.

In recent years, there has been growing interest in nitroaromatic compounds due to their versatility in medicinal chemistry. The nitro group can be reduced to an amine, which opens up possibilities for further functionalization. This property has been exploited in the development of novel therapeutic agents, where the conversion of nitro groups to amine functionalities can lead to enhanced bioavailability or altered pharmacokinetic profiles. For instance, studies have shown that nitroaromatic compounds can serve as prodrugs, releasing active amine derivatives upon metabolic reduction.

4-Methyl-2-nitro-N-acetylbenzeneamine has garnered attention in academic research for its potential applications in the synthesis of bioactive molecules. Researchers have explored its use as a building block for more complex structures, leveraging its reactive sites for further derivatization. The acetylaminyl group provides a handle for amide bond formation, which is crucial in peptide mimetics and peptidomimetic drug development. Additionally, the presence of both a methyl and a nitro group allows for selective modifications, enabling chemists to fine-tune the properties of the final product.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 4-Methyl-2-nitro-N-acetylbenzeneamine and its derivatives. Preclinical studies have suggested that nitroaromatic compounds may have applications in treating various conditions, including inflammation and neurodegenerative diseases. The ability of these compounds to modulate biological pathways through redox chemistry makes them attractive candidates for drug discovery efforts. Furthermore, the structural features of 4-Methyl-2-nitro-N-acetylbenzeneamine suggest that it could interact with enzymes or receptors involved in disease processes.

From a synthetic chemistry perspective, 4-Methyl-2-nitro-N-acetylbenzeneamine serves as an important intermediate in multi-step organic synthesis. Its preparation typically involves nitration followed by acetylation or amidation reactions, showcasing the compound's utility in constructing more complex molecules. The synthesis process also highlights the importance of controlling reaction conditions to achieve high yields and purity, ensuring that downstream applications are not compromised by impurities or side products.

The safety profile of 4-Methyl-2-nitro-N-acetylbenzeneamine is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact or inhalation of dust particles. Storage conditions should also be optimized to prevent degradation or decomposition.

In conclusion,4-Methyl-2-nitro-N-acetylbenzeneamine (CAS No: 612-45-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing more complex bioactive molecules. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing chemical biology and drug discovery efforts.

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